molecular formula C8H11FN2O2S B153048 tert-Butyl (5-fluorothiazol-2-yl)carbamate CAS No. 731018-54-5

tert-Butyl (5-fluorothiazol-2-yl)carbamate

Cat. No. B153048
M. Wt: 218.25 g/mol
InChI Key: VCMFSWGHVQKQGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves substitution reactions, as seen in the preparation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through two substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique for determining the molecular structure of tert-butyl compounds. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction, and the DFT-optimized structure matched the crystal structure . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The tert-butyl group is often used as a protective group in chemical synthesis. For example, tert-butyl carbazate reacted with various reagents to afford different triazole and oxadiazole derivatives, indicating the versatility of tert-butyl compounds in chemical reactions . The tert-butyl group can also influence the electronic properties of a molecule, as seen in the bipolar materials for thermally activated delayed fluorescence, where the tert-butylcarbazole group affects the electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group and other substituents. For example, the introduction of tert-butyl and other groups can affect the antibacterial activities of thiazolidine derivatives . The electrochemical properties of materials can also be tuned by manipulating the conjugation of electron donor units, as seen in the bipolar materials based on tert-butylcarbazole .

Case Studies

Several of the papers discuss the biological activities of tert-butyl compounds. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is an important pharmaceutical intermediate , and some tert-butyl thiazolidine derivatives showed potent antibacterial activities . Additionally, the antitumor activity of a tert-butyl thiazole derivative was evaluated, showing good activity against the Hela cell line .

Scientific Research Applications

1. Ketoreductase-Assisted Synthesis

  • Summary of Application: This compound is used in the synthesis of chiral selective tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the use of ketoreductases, which are capable of performing chiral selective reduction .
  • Methods of Application: The optimum parameters for this process were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading . The reaction was performed at different temperatures, enzyme loadings, and substrate loadings, and the product formation and yield were calculated .
  • Results: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

2. Synthesis of Anti-Inflammatory Compounds

  • Summary of Application: A series of new tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives were synthesized using this compound . These derivatives were evaluated for in vivo anti-inflammatory activity .
  • Methods of Application: The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagent .
  • Results: Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021% .

3. Anionic Polymerization

  • Summary of Application: This compound is used in the polymerization of tert-butyl aziridine-1-carboxylate (BocAz) . The BOC group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerization (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

4. Dual Protection of Amino Functions

  • Summary of Application: This compound is used in the dual protection of amino functions . The tert-butyl group is used for the protection of amino functions in the synthesis of multifunctional targets .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

5. Deprotection of tert-Butyl Esters

  • Summary of Application: This compound is used in the deprotection of tert-butyl esters . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

6. Conversion of tert-Butyl Esters to Other Functional Groups

  • Summary of Application: This compound is used in the conversion of tert-butyl esters to other functional groups . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

4. Dual Protection of Amino Functions

  • Summary of Application: This compound is used in the dual protection of amino functions . The tert-butyl group is used for the protection of amino functions in the synthesis of multifunctional targets .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

5. Deprotection of tert-Butyl Esters

  • Summary of Application: This compound is used in the deprotection of tert-butyl esters . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

6. Conversion of tert-Butyl Esters to Other Functional Groups

  • Summary of Application: This compound is used in the conversion of tert-butyl esters to other functional groups . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained from this application are not detailed in the source .

Safety And Hazards

The safety data sheet for “tert-Butyl (5-fluorothiazol-2-yl)carbamate” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFSWGHVQKQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474492
Record name tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-fluorothiazol-2-yl)carbamate

CAS RN

731018-54-5
Record name tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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